2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane
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Overview
Description
2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-fluoro-5-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Anhydrous toluene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The dioxolane ring can be reduced to form a diol.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Major Products
Substitution: 2-(2-Amino-4-fluoro-5-methylphenyl)-1,3-dioxolane
Oxidation: this compound-5-carboxylic acid
Reduction: 2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-diol
Scientific Research Applications
2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluoro-5-methylphenyl)acetic acid
- 5-Bromo-4-fluoro-2-methylaniline
- (2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, 2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrFO2 |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(2-bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO2/c1-6-4-7(8(11)5-9(6)12)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 |
InChI Key |
UMPOCXTYERWRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C2OCCO2 |
Origin of Product |
United States |
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